molecular formula C10H14O2S B14846768 5-Isopropoxy-2-(methylthio)phenol

5-Isopropoxy-2-(methylthio)phenol

Cat. No.: B14846768
M. Wt: 198.28 g/mol
InChI Key: RZVHYIBICUVFJM-UHFFFAOYSA-N
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Description

2-(METHYLSULFANYL)-5-(PROPAN-2-YLOXY)PHENOL is an organic compound with the molecular formula C10H14O2S It is a phenolic compound characterized by the presence of a methylsulfanyl group and a propan-2-yloxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(METHYLSULFANYL)-5-(PROPAN-2-YLOXY)PHENOL typically involves the following steps:

    Starting Materials: The synthesis begins with phenol as the base compound.

    Introduction of the Propan-2-yloxy Group: The propan-2-yloxy group is introduced through an etherification reaction, where phenol reacts with isopropyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the intermediate compound with methylthiol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of 2-(METHYLSULFANYL)-5-(PROPAN-2-YLOXY)PHENOL follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(METHYLSULFANYL)-5-(PROPAN-2-YLOXY)PHENOL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol group.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various alkyl and acyl derivatives.

Scientific Research Applications

2-(METHYLSULFANYL)-5-(PROPAN-2-YLOXY)PHENOL has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(METHYLSULFANYL)-5-(PROPAN-2-YLOXY)PHENOL involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(METHYLSULFANYL)-6-(PROPAN-2-YLOXY)PHENOL
  • 2-(PROPAN-2-YLOXY)PHENOL

Uniqueness

2-(METHYLSULFANYL)-5-(PROPAN-2-YLOXY)PHENOL is unique due to the specific positioning of the methylsulfanyl and propan-2-yloxy groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, differentiating it from similar compounds.

Properties

Molecular Formula

C10H14O2S

Molecular Weight

198.28 g/mol

IUPAC Name

2-methylsulfanyl-5-propan-2-yloxyphenol

InChI

InChI=1S/C10H14O2S/c1-7(2)12-8-4-5-10(13-3)9(11)6-8/h4-7,11H,1-3H3

InChI Key

RZVHYIBICUVFJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)SC)O

Origin of Product

United States

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